3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione
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Overview
Description
3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a phenyl group and a hydroxyethoxy group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the phenyl derivative. The phenyl group is first functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction. Subsequently, the pyrrole ring is constructed using a cyclization reaction, often involving a diketone precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroxylamines or amines.
Substitution: : The hydroxyethoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as halides (Cl, Br, I) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Hydroxylamines, amines, and other reduced forms.
Substitution: : Halogenated phenyl derivatives and alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and as a probe to investigate cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system and the intended use of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethoxy)phenol: : Similar structure but lacks the pyrrole ring.
1-Methyl-1H-pyrrole-2,5-dione: : Similar pyrrole ring but lacks the phenyl and hydroxyethoxy groups.
2-Hydroxyethoxy-substituted phenylamines: : Similar hydroxyethoxy group but different core structure.
Uniqueness
The uniqueness of 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione lies in its combination of the pyrrole ring, phenyl group, and hydroxyethoxy group. This combination provides a balance of reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
3-[3-(2-hydroxyethoxy)anilino]-1-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-12(17)8-11(13(15)18)14-9-3-2-4-10(7-9)19-6-5-16/h2-4,7-8,14,16H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOQKORTPVXNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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